1-(4,5-dimethoxy-2-nitrobenzyl)azepane

Description

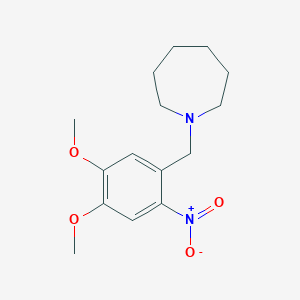

1-(4,5-Dimethoxy-2-nitrobenzyl)azepane is a chemically modified azepane derivative featuring a 4,5-dimethoxy-2-nitrobenzyl (DMNB) group attached to a seven-membered azepane ring. This compound is structurally classified among photolabile "caged" molecules, where the DMNB moiety acts as a protecting group that can be cleaved via ultraviolet (UV) light to release bioactive molecules or probes in controlled settings . The DMNB group is notable for its electron-withdrawing nitro and electron-donating methoxy substituents, which collectively influence its photochemical reactivity and stability in aqueous environments . Applications of this compound are primarily found in biochemical research, where it enables precise spatiotemporal control over molecular release in studies involving neurotransmission, enzyme kinetics, or cellular signaling .

Properties

IUPAC Name |

1-[(4,5-dimethoxy-2-nitrophenyl)methyl]azepane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2O4/c1-20-14-9-12(11-16-7-5-3-4-6-8-16)13(17(18)19)10-15(14)21-2/h9-10H,3-8,11H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZLTWNIJTYDWPZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C(=C1)CN2CCCCCC2)[N+](=O)[O-])OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

34.8 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID47198864 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Comparison with Similar Compounds

Photolabile Protecting Groups

The DMNB group in 1-(4,5-dimethoxy-2-nitrobenzyl)azepane is compared below with other photolabile protecting groups used in caged compounds:

Key Findings :

- DMNB-based compounds, including this compound, exhibit superior aqueous solubility compared to coumarin derivatives but suffer from slower photolysis rates and lower photoefficiency than desyl or coumarin groups .

- The methoxy substituents in DMNB enhance stability against hydrolysis but reduce the quantum yield of photolysis compared to simpler nitrobenzyl groups .

Azepane Derivatives with Varied Substituents

Structural analogues of this compound highlight the impact of substituents on chemical properties:

Key Findings :

- The sulfonyl group in 1-(4-chloro-3-nitro-benzenesulfonyl)-azepane increases electrophilicity, making it more reactive than the methoxy-nitrobenzyl group in the target compound .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.